1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide, also known as HOCPCA, is a novel compound that has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide exerts its effects by binding to and activating the mu-opioid receptor (MOR) in the brain and spinal cord. Activation of MOR leads to the release of endogenous opioids such as endorphins, which produce analgesic and anti-inflammatory effects. 1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its effects on addiction and neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide in lab experiments is its specificity for the mu-opioid receptor, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, a limitation of using 1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide is its potential for off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide. One area of interest is its potential use in treating chronic pain and inflammation in humans. Another area of interest is its potential use in treating addiction and substance abuse disorders. Additionally, further research is needed to investigate the neuroprotective effects of 1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide and its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of 1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide and its effects on other neurotransmitter systems.
Méthodes De Synthèse
1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide can be synthesized using a multistep process involving the reaction of 4-hydroxy-3-methylbenzoic acid with N-methylpiperidine-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified using column chromatography to obtain pure 1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide.
Propriétés
IUPAC Name |
1-(4-hydroxy-3-methylbenzoyl)-N-methylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-8-11(5-6-13(10)18)15(20)17-7-3-4-12(9-17)14(19)16-2/h5-6,8,12,18H,3-4,7,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAJEDZLYDHKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)C(=O)NC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.